molecular formula C17H37N3 B4746991 N'-(cyclohexylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

N'-(cyclohexylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine

Cat. No.: B4746991
M. Wt: 283.5 g/mol
InChI Key: UDZPQLZRUGBSBV-UHFFFAOYSA-N
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Description

N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound that belongs to the class of diamines. This compound is characterized by its unique structure, which includes a cyclohexylmethyl group, a dimethylamino propyl group, and a dimethylpropane-1,3-diamine backbone. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps:

    Formation of the Cyclohexylmethyl Group: This step involves the alkylation of cyclohexane with a suitable alkylating agent.

    Introduction of the Dimethylamino Propyl Group: This is achieved through a nucleophilic substitution reaction where a dimethylamino propyl halide reacts with an appropriate nucleophile.

    Formation of the Diamine Backbone: The final step involves the coupling of the previously formed intermediates with propane-1,3-diamine under controlled conditions.

Industrial Production Methods

In industrial settings, the production of N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction rates and product isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted amine derivatives

Scientific Research Applications

N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can modulate various biochemical pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpropane-1,3-diamine
  • N’-(cyclohexylmethyl)-N,N-dimethylpropane-1,3-diamine
  • N’-(3-(dimethylamino)propyl)-N,N-dimethylpropane-1,3-diamine

Uniqueness

N’-(cyclohexylmethyl)-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both cyclohexylmethyl and dimethylamino propyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N'-(cyclohexylmethyl)-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N3/c1-18(2)12-8-14-20(15-9-13-19(3)4)16-17-10-6-5-7-11-17/h17H,5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZPQLZRUGBSBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(CCCN(C)C)CC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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